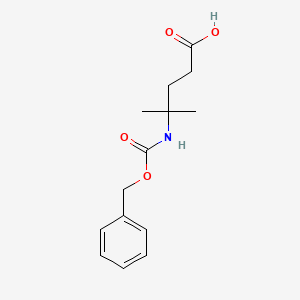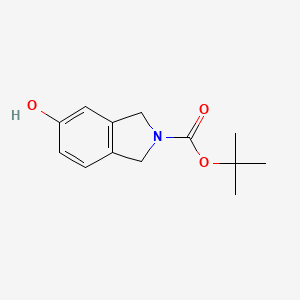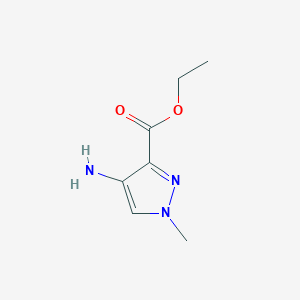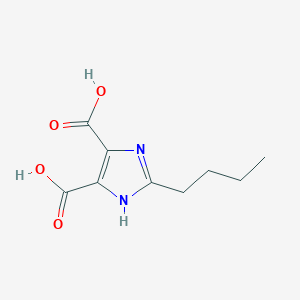
2-(Chloromethyl)pyrimidin-4-amine
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing 2-(Chloromethyl)pyrimidin-4-amine . One common approach involves reacting 2,4,6-trichloropyrimidine with aromatic amines or amides. Singour and colleagues reported the synthesis of five 2-chloropyrimidine derivatives using this method . The synthesized compounds were subsequently investigated for their COX-2 inhibitory activities.
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrimidin-4-amine consists of a pyrimidine ring with a chlorine-methyl group attached to the fourth carbon atom. The compound’s molecular weight is approximately 143.58 g/mol . Here’s the simplified structural formula:
Cl | H - C - N | N Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Inflammatory Applications
2-(Chloromethyl)pyrimidin-4-amine: has been studied for its potential as an anti-inflammatory agent. Pyrimidine derivatives, including this compound, have shown inhibitory effects against key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These findings suggest that 2-(Chloromethyl)pyrimidin-4-amine could be synthesized into novel analogs with enhanced anti-inflammatory activities and minimal toxicity.
Antioxidant Properties
Research indicates that pyrimidines, including 2-(Chloromethyl)pyrimidin-4-amine , exhibit antioxidant properties. This characteristic is crucial as antioxidants play a significant role in protecting cells from oxidative stress, which can lead to chronic diseases .
Antibacterial and Antiviral Activities
Pyrimidine compounds have been recognized for their antibacterial and antiviral activities. The structural framework of 2-(Chloromethyl)pyrimidin-4-amine allows for the development of new derivatives that could potentially serve as effective agents against bacterial and viral infections .
Antifungal and Antituberculosis Effects
The antifungal and antituberculosis effects of pyrimidines make them valuable in the development of treatments for fungal infections and tuberculosis2-(Chloromethyl)pyrimidin-4-amine could be used as a starting point for synthesizing compounds targeting these diseases .
Synthesis of Novel Pyrimidine Analogs
2-(Chloromethyl)pyrimidin-4-amine: serves as a key intermediate in the synthesis of novel pyrimidine analogs. These analogs have the potential to exhibit various pharmacological activities, thereby expanding the scope of therapeutic applications .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding the pharmacological potential of chemical compounds. 2-(Chloromethyl)pyrimidin-4-amine is used in SAR studies to determine the relationship between the chemical structure of pyrimidines and their biological activity. This research can guide the design of new compounds with targeted therapeutic effects .
Mechanism of Action
- Specifically, it inhibits the expression and activities of certain vital inflammatory mediators, including:
- Prostaglandin E2 (PGE2) : PGE2 is a key inflammatory mediator produced by cyclooxygenase (COX) enzymes. By suppressing COX-1 and COX-2 activity, this compound reduces PGE2 generation .
Target of Action
properties
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAQENUKTAOJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612135 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79651-35-7 | |
| Record name | 2-(Chloromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)












